![molecular formula C13H17NO4 B14480531 N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine CAS No. 65514-23-0](/img/structure/B14480531.png)
N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-methoxybenzylidene)valine is a Schiff base compound derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methoxybenzylidene)valine typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and valine. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N-(2-Hydroxy-3-methoxybenzylidene)valine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-3-methoxybenzylidene)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-3-methoxybenzylidene)valine involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in the Schiff base structure. These metal complexes can exhibit various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide: Another Schiff base with similar structural features and applications.
N-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide: Known for its coordination chemistry and potential biological activities.
Uniqueness
N-(2-Hydroxy-3-methoxybenzylidene)valine is unique due to its specific combination of the benzylidene moiety with the amino acid valine. This unique structure allows it to form specific metal complexes and exhibit distinct biological activities compared to other Schiff bases.
Propriétés
Numéro CAS |
65514-23-0 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2S)-2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-7-9-5-4-6-10(18-3)12(9)15/h4-8,11,15H,1-3H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
CGJNTIYZNYUGJQ-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
SMILES canonique |
CC(C)C(C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



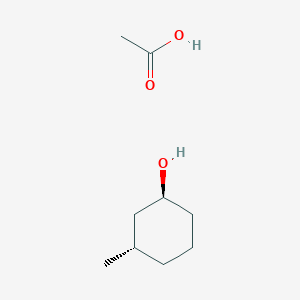
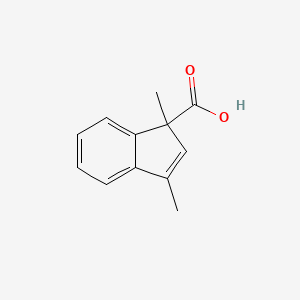
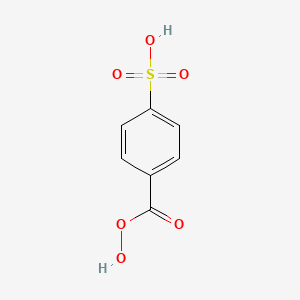
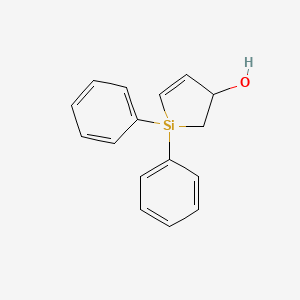
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
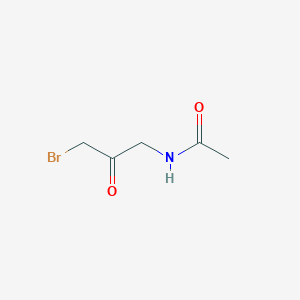
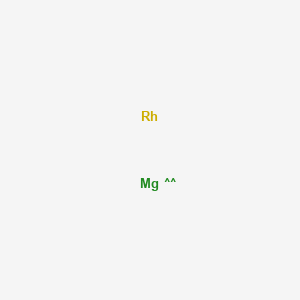


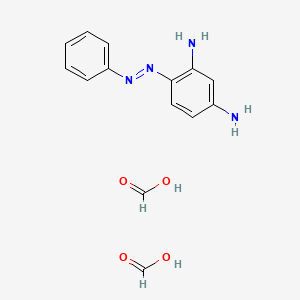
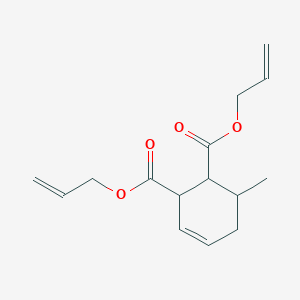

![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
